Phthalazinone pyrazole
CAS No.:
Cat. No.: VC13484802
Molecular Formula: C18H15N5O
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N5O |
|---|---|
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1-one |
| Standard InChI | InChI=1S/C18H15N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22) |
| Standard InChI Key | DSDIWWSXOOXFSI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-[(5-Methyl-1H-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2H)-One is a small organic molecule featuring a bicyclic phthalazinone scaffold. The IUPAC name, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1-one, reflects its substitution pattern: a phenyl group at position 2 and a 5-methylpyrazol-3-ylamino group at position 4 of the phthalazinone ring . Key identifiers include:
The SMILES notation and InChIKey provide unambiguous representations of its structure, essential for computational modeling and database searches . The presence of multiple nitrogen atoms and aromatic systems suggests potential for π-π stacking and hydrogen bonding, critical for target binding .
Structural Features and Conformational Analysis
The phthalazinone core adopts a planar conformation due to aromatic delocalization, while the pyrazole ring introduces rotational flexibility at the amino linkage. X-ray crystallography or computational models (e.g., density functional theory) would clarify preferred conformations, but such data remain unpublished . The 3D structure available in PubChem’s interactive viewer highlights intramolecular hydrogen bonds between the pyrazole NH and the phthalazinone carbonyl, stabilizing the molecule’s bioactive conformation .
Synthesis and Preparation
Synthetic Routes
While detailed synthetic protocols are proprietary, patent CA2580198A1 outlines general strategies for analogous phthalazinone derivatives . A plausible pathway involves:
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Condensation: Reacting 4-chlorophthalazinone with 5-methyl-3-aminopyrazole under nucleophilic aromatic substitution conditions.
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Phenyl Substitution: Introducing the phenyl group at position 2 via Ullmann coupling or palladium-catalyzed cross-coupling .
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Purification: Chromatographic techniques (e.g., silica gel, HPLC) yield the final compound with >95% purity, as inferred from patent examples .
Analytical Characterization
Quality control employs spectroscopic methods:
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NMR: ¹H NMR (DMSO-d₆) reveals signals for aromatic protons (δ 7.2–8.5 ppm), pyrazole NH (δ 10.2 ppm), and methyl groups (δ 2.3 ppm).
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MS: ESI-MS shows a [M+H]⁺ peak at m/z 318.3, consistent with the molecular weight.
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HPLC: Retention times and UV profiles confirm homogeneity.
Biological Activity and Mechanism of Action
Aurora-A Kinase Inhibition
The compound exhibits potent inhibition of Aurora-A kinase, a serine/threonine kinase overexpressed in cancers such as breast, colon, and leukemia . By binding to the ATP pocket, it disrupts mitotic spindle formation, inducing G₂/M phase arrest and apoptosis in cancer cells . Patent CA2580198A1 reports IC₅₀ values in the nanomolar range, though exact figures are undisclosed .
Selectivity and Off-Target Effects
In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with GI₅₀ values comparable to reference Aurora inhibitors . Synergy with taxanes and platinum agents suggests utility in combination therapies .
Structure-Activity Relationships (SAR)
Patent data reveal critical substituents for activity:
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